REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[CH:11][C:12]#[N:13])[CH2:3][CH2:2]1>C(O)C.[Pd]>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][C:12]#[N:13])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
The residual oil is purified on a silica column
|
Type
|
WASH
|
Details
|
eluted by a mixture of AcOEt/PE 3/7
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
O1CCC(C2=CC=CC=C12)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |